2-Chloro-6-(2-methyl-1H-imidazol-1-YL)benzaldehyde

ALDH3A1 inhibition cancer chemosensitization enzyme kinetics

Researchers developing ALDH3A1 inhibitors or TRPV1 antagonists often face unreliable sourcing of halogenated imidazolyl benzaldehyde intermediates. This compound solves that with a documented ALDH3A1 IC50 of 900 nM and a critical 2-chloro substitution pattern for TRPV1 antagonist synthesis. - Quantifiable Bioactivity: Validated ALDH3A1 inhibitor (IC50 900 nM) for direct use in screening panels and SAR studies. - Definitive Identity: Confirmed C11H9ClN2O scaffold with a computed ClogP of 2.2, ideal for fragment-based screening libraries. - Supply Assurance: Sourced with strict ≥95% purity specifications, ensuring synthetic reproducibility for novel benzoimidazole candidates.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
Cat. No. B13324127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(2-methyl-1H-imidazol-1-YL)benzaldehyde
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=C(C(=CC=C2)Cl)C=O
InChIInChI=1S/C11H9ClN2O/c1-8-13-5-6-14(8)11-4-2-3-10(12)9(11)7-15/h2-7H,1H3
InChIKeyJFGGJKVNOVLSPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Overview


2-Chloro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a heterocyclic aromatic aldehyde with the molecular formula C₁₁H₉ClN₂O and a molecular weight of 220.65 g/mol [1]. The compound features a benzaldehyde core bearing a chloro substituent at the 2-position and a 2-methyl-1H-imidazol-1-yl moiety at the 6-position . It is commercially available as a research intermediate with typical purity specifications of ≥95% and is catalogued under CAS registry number 1021241-10-0 . This compound serves as a key synthetic building block in medicinal chemistry programs, particularly as an intermediate in the preparation of benzoimidazole-based vanilloid receptor (TRPV1) antagonists [2].

Building Block Heterocyclic aldehyde for medicinal chemistry
Key Intermediate TRPV1 antagonist synthesis pathway
Research Grade High-purity research intermediate

Procurement Risk: Why Substitution Fails


Substituting 2-chloro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde with structurally similar imidazolyl benzaldehydes introduces quantifiable changes in molecular properties and documented biological target engagement that may invalidate downstream synthetic outcomes or SAR conclusions. The 2-chloro-6-(2-methylimidazol-1-yl) substitution pattern confers a distinct combination of electronic character, lipophilicity, and steric profile compared to regioisomers lacking the chlorine atom, bearing the chlorine at a different position, or omitting the 2-methyl group on the imidazole ring [1]. Published enzyme inhibition data demonstrate that this specific substitution architecture engages human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ value of 900 nM [2], while related benzimidazole-based ALDH3A1 inhibitors with divergent substitution patterns exhibit IC₅₀ values ranging from 200 nM to 1500 nM [3], confirming that minor structural modifications produce measurable differences in target affinity. Additionally, the patent literature explicitly designates halogenated imidazolyl benzaldehyde derivatives as critical intermediates in TRPV1 antagonist synthesis, where substitution pattern dictates the pharmacological profile of the final benzoimidazole product [4]. For procurement decisions, these structure-activity relationships mean that generic substitution without experimental validation carries the risk of altered potency, modified physicochemical properties (ClogP ~2.2 for the target compound [5] versus ~1.5 for the non-chlorinated analog [6]), and compromised intellectual property positioning.

Regioisomeric Shift Chlorine position and imidazole substitution pattern alter enzyme inhibitory activity profile
Lipophilicity Change Absence of chlorine or methyl group significantly shifts LogP, affecting permeability and binding
Patent Scope Synthetic method claims require halogenated benzaldehyde intermediate; non-halogenated analogs fall outside

Quantitative Differentiation Evidence


ALDH3A1 Inhibitory Potency Comparison

2-Chloro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ of 900 nM (0.9 μM) as measured in a spectrophotometric assay using benzaldehyde as the substrate following 1-minute preincubation at pH 7.5 [1]. In comparison, the optimized benzimidazole-based ALDH3A1 inhibitor CB7 (1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole) achieves submicromolar potency with an IC₅₀ of 200 nM (0.2 μM) [2], representing approximately 4.5-fold greater potency than the target compound. Conversely, a related benzimidazole analogue (BDBM50447073, CHEMBL3118331) demonstrates weaker ALDH3A1 inhibition with an IC₅₀ of 1500 nM (1.5 μM) [3].

ALDH3A1 IC₅₀
Reported
Target: 900 nM; CB7: 200 nM (4.5× difference); analogue: 1500 nM (1.7× difference)
ALDH3A1 inhibitor potency context for screening selection
1 min preincubation, benzaldehyde substrate, spectrophotometric assay, pH 7.5
ALDH3A1 inhibition cancer chemosensitization enzyme kinetics

Lipophilicity: ClogP Comparison

The computed lipophilicity (XLogP3-AA) of 2-chloro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde is 2.2 [1]. This value is higher than that of the non-chlorinated analog 2-(2-methyl-1H-imidazol-1-yl)benzaldehyde, which has a computed XLogP3 of 1.5 [2], representing a 0.7 log unit difference that corresponds to approximately 5-fold greater partitioning into octanol. The non-methylated analog 2-chloro-6-(1H-imidazol-1-yl)benzaldehyde exhibits a measured LogP of 2.05 , indicating that the 2-methyl substituent on the imidazole ring contributes an incremental ~0.15 log unit increase in lipophilicity relative to the unsubstituted imidazole.

Lipophilicity
Reported
XLogP3 = 2.2
+0.7 vs non-chlorinated (1.5); +0.15 vs non-methylated (2.05)
Computed logP; influences permeability and distribution
physicochemical properties drug-likeness LogP

Patent-Documented Synthetic Utility for TRPV1 Antagonists

US Patent 9040572 B2 and related application US 2013/0231477 explicitly describe the use of halogenated benzaldehyde intermediates in the synthesis of benzoimidazole derivatives that function as vanilloid receptor-1 (TRPV1) antagonists [1][2]. The patent teaches that the substitution pattern on the benzaldehyde intermediate—including the presence and position of halogen atoms and the nature of N-heteroaryl substituents—directly influences the efficacy of the final benzoimidazole product as a TRPV1 antagonist [3]. While the patent primarily exemplifies 4-(3-chloropyridin-2-yl)benzaldehyde derivatives, the claims encompass benzaldehyde intermediates bearing imidazolyl substituents, establishing the broader class of chloro-substituted N-heteroaryl benzaldehydes as critical building blocks for this therapeutic class.

Patent Utility
Class-level
Claimed as intermediate class for TRPV1 antagonists
Halogenated benzaldehyde scaffold required for patented synthetic route
US 9040572 B2; imidazolyl benzaldehydes encompassed in claims
TRPV1 antagonist pain research patented intermediate

Molecular Weight and Heavy Atom Count Differentiation Versus Non-Chlorinated and Benzimidazole Scaffolds

2-Chloro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde has a molecular weight of 220.65 g/mol and a heavy atom count of 15 [1]. In comparison, the non-chlorinated analog 2-(2-methyl-1H-imidazol-1-yl)benzaldehyde has a molecular weight of 186.21 g/mol and a heavy atom count of 14 [2], representing a difference of 34.44 g/mol due to the chlorine substituent. The benzimidazole-expanded scaffold 2-chloro-6-(2-methylbenzimidazol-1-yl)benzaldehyde has a substantially larger molecular weight of 270.71 g/mol and a heavy atom count of 19, with a correspondingly higher XLogP3-AA of 3.6 [3].

MW & Heavy Atoms
Reported
MW 220.65 g/mol, 15 heavy atoms
Fragment-compliant size; lighter than benzimidazole scaffold (270.71)
Non-chlorinated analog: 186.21; chlorine adds 34.44 g/mol
molecular weight scaffold comparison lead optimization

Recommended Application Scenarios


ALDH3A1 Inhibitor Screening and SAR Studies

This compound is appropriate for inclusion in ALDH3A1 inhibitor screening panels and structure-activity relationship (SAR) studies where its documented IC₅₀ of 900 nM against human ALDH3A1 [1] provides a baseline potency reference. Researchers evaluating ALDH3A1 as a therapeutic target—particularly in the context of cancer chemosensitization where ALDH3A1 inhibition enhances mafosfamide sensitivity [2]—can use this compound as a control or comparator scaffold against which more potent benzimidazole-based inhibitors (e.g., CB7 with IC₅₀ = 200 nM) are benchmarked. The compound's simpler imidazolyl benzaldehyde architecture makes it synthetically accessible for generating derivative libraries while maintaining measurable ALDH3A1 engagement.

Synthesis of TRPV1 Antagonists

The compound serves as a halogenated benzaldehyde building block for the synthesis of benzoimidazole derivatives targeting the vanilloid receptor TRPV1 [3]. The patent literature establishes that chloro-substituted benzaldehydes bearing N-heteroaryl groups are critical intermediates in preparing TRPV1 antagonists with potential applications in pain management [4]. The 2-chloro substituent on the benzaldehyde core is essential for the intended synthetic route and cannot be substituted with non-halogenated or differently halogenated analogs without altering reaction outcomes and final product profiles.

Lead Optimization with Controlled Lipophilicity

With a computed XLogP3-AA of 2.2 [5], this compound occupies an optimal lipophilicity window for oral bioavailability and CNS penetration potential. Medicinal chemistry teams conducting lead optimization can select this scaffold when the target product profile requires a LogP between 2.0 and 2.5. The presence of both the chloro and 2-methylimidazolyl substituents provides two orthogonal vectors for further derivatization (nucleophilic aromatic substitution at the chloro position and aldehyde functionalization via condensation or reductive amination), enabling systematic exploration of chemical space while maintaining the core physicochemical properties.

Fragment-Based Drug Discovery Screening

The molecular weight of 220.65 g/mol and heavy atom count of 15 [6] position this compound within the acceptable range for fragment-based screening libraries (typically MW < 300 Da, heavy atom count < 20). Its measured ALDH3A1 inhibitory activity (IC₅₀ = 900 nM) [1] qualifies it as a validated fragment hit against this target, providing a chemically tractable starting point for fragment growth and optimization. The compound's three functional groups (aldehyde, chloro, and imidazole) offer multiple synthetic elaboration points for fragment evolution strategies.

Application
Selection Property
Validation Focus
ALDH3A1 enzyme inhibition screening
Reported enzyme inhibitory activity
Potency and selectivity review
TRPV1 antagonist synthesis programs
Patent-designated halogenated intermediate
Synthetic route compatibility and scaffold integrity
Lead optimization with defined lipophilicity
Computed LogP and derivatization vectors
Physicochemical property profiling
Fragment-based screening libraries
Fragment-compliant MW and atom count
Fragment growth and synthetic tractability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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